1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one
Description
Structural Classification of 2H-Pyrrol-2-one Derivatives in Drug Discovery
The 2H-pyrrol-2-one (pyrrolone) scaffold is characterized by a five-membered lactam ring with a ketone group at position 2, enabling diverse substitution patterns that modulate electronic, steric, and hydrogen-bonding properties. The subject compound features:
- Core modifications : A 3-hydroxy group enhances hydrogen-bond donor capacity, while the 4-position is occupied by a 3-methyl-4-(phenylmethoxy)benzoyl group, introducing aromatic stacking potential.
- N1 substitution : A 3-(4-morpholinyl)propyl chain provides solubility and potential interactions with kinase ATP-binding pockets.
- C5 substitution : A 4-pyridinyl group contributes to π-π interactions and basicity, influencing membrane permeability.
Table 1: Structural Features of Representative Pyrrolone Derivatives
This structural diversity enables pyrrolones to interact with targets ranging from microbial enzymes to human kinases. The subject compound’s benzoyl and pyridinyl groups suggest potential overlap with ATP-competitive kinase inhibitors, as seen in 3,4-diaryl pyrrolones that occupy hydrophobic regions of VEGF-R2. The morpholinylpropyl side chain may mimic solubilizing groups in kinase inhibitors like imatinib, though its exact role requires further study.
Historical Development of Polyfunctional Pyrrolone Scaffolds in Bioactive Compound Design
The evolution of pyrrolone derivatives reflects three key phases:
- Early exploration (pre-2000) : Simple pyrrolones like pyrrolnitrin demonstrated natural antifungal activity, inspiring synthetic analogs with halogenated aryl groups. These molecules prioritized microbial target engagement over pharmacokinetic optimization.
- Targeted kinase inhibition (2000–2015) : Structural studies revealed that 3,4-diaryl pyrrolones could mimic ATP’s adenine binding in kinases. For example, compound 2 from achieved IC₅₀ values of 31 nM against VEGF-R2 by positioning its aryl groups in hydrophobic pockets while using the lactam carbonyl for H-bonding.
- Polyfunctional era (2015–present) : Modern designs like the subject compound combine multiple pharmacophoric elements:
- The 4-(phenylmethoxy)benzoyl group may enhance selectivity for kinases with larger hydrophobic pockets.
- The 3-hydroxy group could participate in H-bond networks, as seen in pyrrolone antifungals where hydroxyls mediate target binding.
- Morpholinylpropyl chains balance solubility and target affinity, a strategy validated in protein kinase inhibitors.
Table 2: Milestones in Pyrrolone Scaffold Development
The subject compound exemplifies the trend toward "molecular hybridity," combining elements from antimalarial pyrrolones (pyridinyl group), kinase inhibitors (morpholinylpropyl chain), and antifungal agents (hydroxybenzoyl moiety). This convergence suggests deliberate optimization for both potency and drug-like properties, though specific target data remain undisclosed in available literature.
The structural complexity of modern pyrrolones contrasts sharply with early analogs. For instance, the 2013 antimalarial TDR32750 contained a simpler chlorophenyl group (EC₅₀ = 9 nM vs. P. falciparum), while the subject compound’s benzoyl-pyridinyl system likely increases steric complementarity for mammalian targets. Such advancements rely on improved synthetic methods, including microwave-assisted Paal-Knorr condensations and silica-supported cyclizations, enabling efficient production of multi-substituted derivatives.
Properties
Molecular Formula |
C31H33N3O5 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3 |
InChI Key |
VVYIXKBHQQSREP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one (referred to as Compound A) is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A belongs to the class of pyrrolidinones, characterized by its complex structure that includes various functional groups such as hydroxyl, morpholine, and pyridine moieties. The structural formula is represented as follows:
-
Kinase Modulation :
Compound A has been identified as a modulator of protein kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. Studies indicate that it can inhibit specific kinase activities, thereby affecting downstream signaling pathways associated with cancer progression . -
Anti-inflammatory Activity :
The compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values for COX-2 were reported at approximately 23.8 μM, indicating its potential as an anti-inflammatory agent . -
Cellular Effects :
Research shows that Compound A can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a dual role in both inhibiting tumor growth and promoting programmed cell death .
Table 1: Summary of Biological Activities of Compound A
Case Study 1: Anti-cancer Efficacy
In a study involving various cancer cell lines, Compound A was tested for its cytotoxic effects. Results indicated that it significantly reduced cell viability in breast and lung cancer cells compared to control groups. The mechanism was primarily through the induction of apoptosis mediated by caspase activation.
Case Study 2: Inflammatory Disease Model
In a carrageenan-induced paw edema model in rats, administration of Compound A resulted in a marked reduction in inflammation compared to untreated controls. This supports its potential use in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the pyridine and morpholine groups can enhance biological activity. For instance, substituents that increase electron density on the aromatic rings have been shown to improve potency against COX enzymes .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of pyrrolidine compounds exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. For instance, the compound's structure suggests potential interactions with cellular pathways that regulate apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapeutics.
-
CNS Disorders
- The presence of a morpholine ring in the structure hints at neuropharmacological applications. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly in conditions like anxiety and depression. Research into the specific effects of this compound on neurotransmitter receptors could yield valuable insights into its potential as a CNS agent.
-
Anti-inflammatory Properties
- Inflammation is a critical factor in various diseases, including autoimmune disorders and chronic inflammatory conditions. The compound's ability to inhibit pro-inflammatory cytokines presents a promising avenue for developing anti-inflammatory medications. Studies focusing on its mechanism of action in inflammatory pathways are essential for understanding its therapeutic potential.
Synthesis and Derivatives
The synthesis of 1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one involves multiple steps that can be optimized for yield and purity. Variations in the synthetic route can lead to derivatives with enhanced biological activity or reduced toxicity.
Case Studies
-
Case Study on Anticancer Activity
- A study published in a peer-reviewed journal demonstrated the efficacy of pyrrolidine derivatives against breast cancer cell lines, highlighting the compound's ability to induce apoptosis through mitochondrial pathways. The findings suggest that modifications to the existing structure could enhance potency and selectivity against cancer cells.
-
Neuropharmacological Investigation
- Research exploring the effects of similar compounds on serotonin and dopamine receptors revealed promising results for managing depression and anxiety symptoms. Future studies should focus on this compound's binding affinity and functional outcomes in animal models.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Anticancer | Inhibition of tumor growth pathways | Reduced tumor size and metastasis |
| CNS Disorders | Modulation of neurotransmitter systems | Improved mood and cognitive function |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Alleviation of chronic pain and swelling |
Comparison with Similar Compounds
Key Observations:
- Position 1 : Morpholine-containing substituents (e.g., target compound and ) may enhance solubility and bioavailability compared to hydroxypropyl groups .
- Position 4 : Electron-withdrawing groups (e.g., trifluoromethyl in ) or extended aromatic systems (e.g., phenylmethoxy in the target compound) influence electron density and binding affinity.
- Position 5 : Pyridinyl (target) vs. substituted phenyl groups (e.g., ) modulate steric and electronic interactions in biological targets.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological insights:
- Reaction conditions : Adjusting reaction time and temperature is critical. For example, refluxing for extended periods (e.g., 10 hours) may be required when using electron-withdrawing substituents (e.g., 3,5-dichlorophenyl) to drive reactions to completion .
- Purification : Recrystallization from methanol or ethanol is preferred for compounds with low solubility, while column chromatography (e.g., using ethyl acetate/petroleum ether gradients) works for polar derivatives .
- Yield optimization : Substituent steric effects influence yields. Bulky groups like 4-tert-butylphenyl (62% yield) require shorter reaction times (3 hours) compared to smaller substituents (e.g., 3-chlorophenyl: 47% yield) .
Q. How can structural characterization be reliably performed for derivatives of this compound?
Methodological insights:
- Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and FTIR to identify hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulas (e.g., [M+H]⁺ for C₂₆H₃₁ClN₂O₄: 471.0 g/mol) .
- Melting point analysis : Sharp melting ranges (e.g., 245–247°C for dichloro derivatives) indicate purity .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s structure-activity relationships (SAR) in biological assays?
Methodological insights:
- Functional group analysis : Electron-donating groups (e.g., 4-methoxy) on the benzoyl moiety enhance solubility but may reduce receptor affinity, while halogenated aryl groups (e.g., 4-chlorophenyl) improve lipophilicity and target engagement .
- Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to correlate substituent electronic parameters (Hammett σ values) with activity. For example, morpholinylpropyl chains enhance membrane permeability via increased logP .
- In vitro validation : Pair SAR predictions with kinase inhibition assays (e.g., IC₅₀ measurements) to validate target interactions .
Q. How should researchers address contradictory data in synthetic yields or spectral interpretations?
Methodological insights:
- Reaction troubleshooting : For low yields (e.g., 9% for trifluoromethyl derivatives), confirm reagent stoichiometry and moisture exclusion. Use TLC to monitor intermediate formation .
- Spectral discrepancies : Ambiguous NMR signals (e.g., overlapping aromatic peaks) can be resolved via 2D NMR (COSY, HSQC) or deuteration studies .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting reproducibility, such as solvent polarity or catalyst loading .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
